molecular formula C18H22N2O2 B3037427 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide CAS No. 478040-32-3

4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide

Cat. No. B3037427
CAS RN: 478040-32-3
M. Wt: 298.4 g/mol
InChI Key: JCMBIYJOUWUKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrole derivatives like BDPC often involves condensation reactions. For instance, the Paal-Knorr pyrrole synthesis involves condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of BDPC can be represented by the SMILES string NC(=O)c1cc(c[nH]1)C(=O)c2ccccc2 . This indicates that the molecule contains a pyrrole ring attached to a benzoyl group and a diisopropylcarboxamide group.


Chemical Reactions Analysis

Pyrrole derivatives like BDPC can undergo a variety of chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

BDPC is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.

Scientific Research Applications

Synthesis of Benzamides

Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The compound 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .

Pharmaceutical Applications

Many drug molecules prepared by pharmaceutical companies are attached to an amide group . Amides are in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Amide compounds are also widely used in industries such as paper, plastic and rubber . The compound 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be used as an intermediate product in these industries .

Synthesis of Multi-Substituted Pyrrole Derivatives

Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures . The compound 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be used in the synthesis of multi-substituted pyrrole derivatives .

Green Chemistry

The synthesis of benzamides using 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered a green, rapid, mild, and highly efficient pathway .

Catalyst in Chemical Reactions

The compound 4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide can be used as a catalyst in chemical reactions . The prepared catalyst provides active sites for the synthesis of benzamides .

Safety and Hazards

BDPC is classified under the GHS07 hazard class. It carries the hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements associated with it are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-benzoyl-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)20(13(3)4)18(22)16-10-15(11-19-16)17(21)14-8-6-5-7-9-14/h5-13,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBIYJOUWUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198543
Record name 4-Benzoyl-N,N-bis(1-methylethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide

CAS RN

478040-32-3
Record name 4-Benzoyl-N,N-bis(1-methylethyl)-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478040-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoyl-N,N-bis(1-methylethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-benzoyl-N,N-diisopropyl-1H-pyrrole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.